2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-BENZENESULFONAMIDOACETATE
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Overview
Description
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-BENZENESULFONAMIDOACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenyl group, an oxoethyl group, and a phenylsulfonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-BENZENESULFONAMIDOACETATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethylphenyl acetic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-BENZENESULFONAMIDOACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-BENZENESULFONAMIDOACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-BENZENESULFONAMIDOACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dichlorophenyl)amino)benzoic acid: An analog with similar structural features but different substituents.
2-Methoxyphenyl isocyanate: Another compound with a similar phenyl group but different functional groups.
Uniqueness
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-BENZENESULFONAMIDOACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19NO5S |
---|---|
Molecular Weight |
361.4g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate |
InChI |
InChI=1S/C18H19NO5S/c1-13-8-9-14(2)16(10-13)17(20)12-24-18(21)11-19-25(22,23)15-6-4-3-5-7-15/h3-10,19H,11-12H2,1-2H3 |
InChI Key |
PFRFPUIFDBUYHH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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